molecular formula C10H10ClNO4 B11052584 2-Chloro-5-ethyl-6-methyl-3,4-pyridinedicarboxylic acid

2-Chloro-5-ethyl-6-methyl-3,4-pyridinedicarboxylic acid

Cat. No.: B11052584
M. Wt: 243.64 g/mol
InChI Key: LPTVFHGXZFZSRS-UHFFFAOYSA-N
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Description

2-Chloro-5-ethyl-6-methyl-3,4-pyridinedicarboxylic acid is an organic compound belonging to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chlorine atom, an ethyl group, and a methyl group attached to a pyridine ring, along with two carboxylic acid groups. It is a derivative of pyridine, which is a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethyl-6-methyl-3,4-pyridinedicarboxylic acid typically involves multi-step organic reactions. One common method is the chlorination of 5-ethyl-6-methyl-3,4-pyridinedicarboxylic acid using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to prevent over-chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethyl-6-methyl-3,4-pyridinedicarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-amino-5-ethyl-6-methyl-3,4-pyridinedicarboxylic acid.

    Oxidation: Formation of this compound aldehyde or carboxylic acid derivatives.

    Reduction: Formation of 2-chloro-5-ethyl-6-methyl-3,4-pyridinedicarbinol.

Scientific Research Applications

2-Chloro-5-ethyl-6-methyl-3,4-pyridinedicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethyl-6-methyl-3,4-pyridinedicarboxylic acid depends on its interaction with molecular targets. It may act as an inhibitor or modulator of specific enzymes or receptors, altering biochemical pathways. The presence of the chlorine atom and carboxylic acid groups allows it to form strong interactions with target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-ethyl-3,4-pyridinedicarboxylic acid
  • 2-Chloro-6-methyl-3,4-pyridinedicarboxylic acid
  • 5-Ethyl-6-methyl-3,4-pyridinedicarboxylic acid

Uniqueness

2-Chloro-5-ethyl-6-methyl-3,4-pyridinedicarboxylic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of chlorine, ethyl, and methyl groups on the pyridine ring, along with two carboxylic acid groups, makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

2-chloro-5-ethyl-6-methylpyridine-3,4-dicarboxylic acid

InChI

InChI=1S/C10H10ClNO4/c1-3-5-4(2)12-8(11)7(10(15)16)6(5)9(13)14/h3H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

LPTVFHGXZFZSRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C(=C1C(=O)O)C(=O)O)Cl)C

Origin of Product

United States

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